N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide
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Overview
Description
N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring substituted with a methoxypropyl group, a methyl group, and a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide typically involves the reaction of N-methylpiperazine with 3-methoxypropyl chloride and propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl or prop-2-ynyl groups using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Azides, alcohols.
Scientific Research Applications
N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent or in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. For example, it may bind to a receptor and block its activity, preventing the downstream signaling that leads to disease progression.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide: shares similarities with other piperazine derivatives, such as:
Uniqueness
- The unique combination of the methoxypropyl, methyl, and prop-2-ynyl groups in this compound provides distinct chemical properties, such as enhanced reactivity and specific binding affinities, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
N-(3-methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-4-6-15-8-10-16(11-9-15)13(17)14(2)7-5-12-18-3/h1H,5-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUSRKASIWPHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)C(=O)N1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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